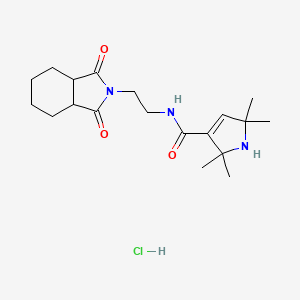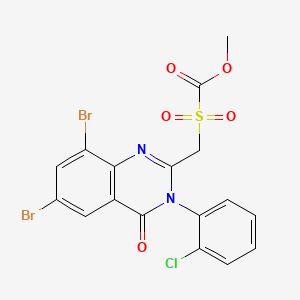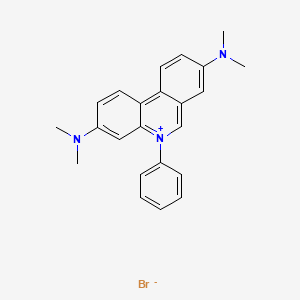
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its phenanthridinium core, which is substituted with dimethylamino groups at positions 3 and 8, and a phenyl group at position 6. The bromide ion serves as the counterion to balance the charge of the phenanthridinium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and subsequent quaternization with methylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenanthridinium core to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
科学的研究の応用
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe for detecting specific ions or molecules.
Biology: The compound is employed in biological assays to study cell viability and apoptosis due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide exerts its effects involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthridinium core, which allows it to insert between base pairs of the DNA.
類似化合物との比較
Similar Compounds
Ethidium Bromide: Another phenanthridinium derivative known for its DNA intercalating properties.
Propidium Iodide: A phenanthridinium compound used in cell viability assays.
Acridine Orange: A structurally similar compound used as a nucleic acid-selective fluorescent dye.
Uniqueness
3,8-Bis(dimethylamino)-6-phenylphenanthridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
102586-18-5 |
|---|---|
分子式 |
C23H24BrN3 |
分子量 |
422.4 g/mol |
IUPAC名 |
3-N,3-N,8-N,8-N-tetramethyl-5-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C23H24N3.BrH/c1-24(2)19-10-12-21-17(14-19)16-26(18-8-6-5-7-9-18)23-15-20(25(3)4)11-13-22(21)23;/h5-16H,1-4H3;1H/q+1;/p-1 |
InChIキー |
IIWGIPUIAAKCJS-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC2=C[N+](=C3C=C(C=CC3=C2C=C1)N(C)C)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


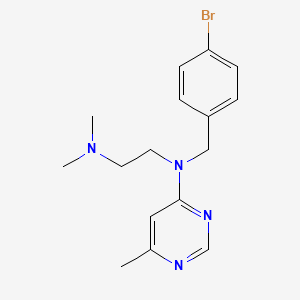
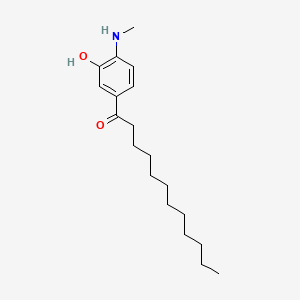

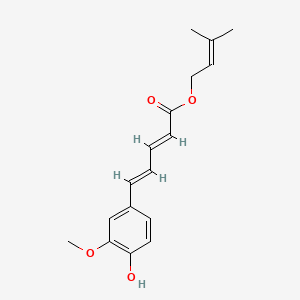
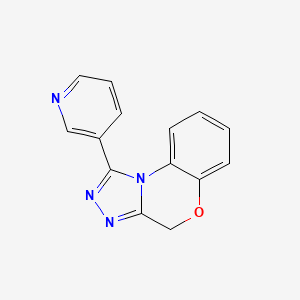
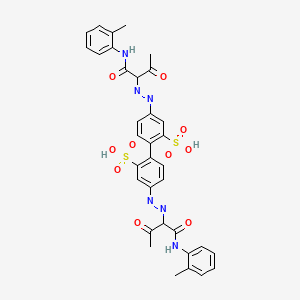
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

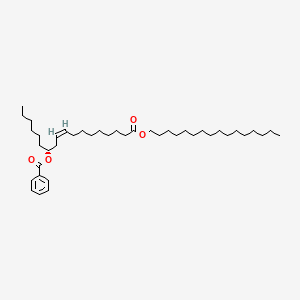
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
